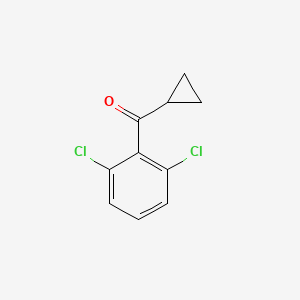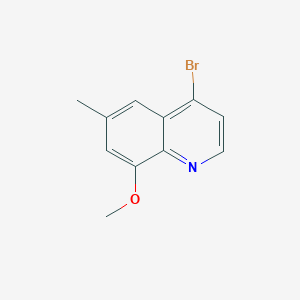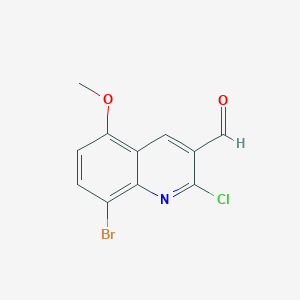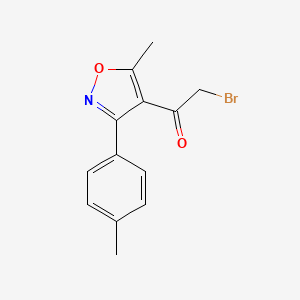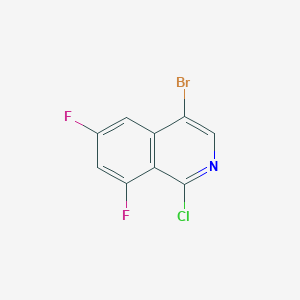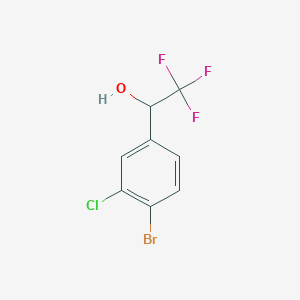
4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
4-(Trifluoromethyl)benzyl Bromide is a useful building block. It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol is C8H7F3O . The molecular weight is 176.1358 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . These include free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical And Chemical Properties Analysis
The density of this compound is 1.3±0.1 g/cm3 . The boiling point is 213.7±0.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 47.6±3.0 kJ/mol . The flash point is 100.6±0.0 °C . The index of refraction is 1.463 . The molar refractivity is 37.7±0.3 cm3 .科学的研究の応用
Regioselectivity in Metalation
- Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, similar in structure to the compound , undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide. This process allows for positional ambiguities to be exploited, establishing optional site selectivities (Mongin, Desponds, & Schlosser, 1996).
Selective Reduction of Alcohols
- In the presence of chlorodiphenylsilane and a catalytic amount of indium trichloride, benzylic alcohols, similar to 4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl alcohol, are reduced to corresponding alkanes. This method shows high chemoselectivity for the hydroxyl group, not affecting other sensitive functional groups (Yasuda et al., 2001).
Synthesis of Fluorine Compounds
- The Grignard reaction with halothane and aldehydes in the presence of zinc produces compounds like α-(1-chloro-2,2,2-trifluoroethyl)alcohols under mild conditions (Takagi et al., 1996).
Functionalization of Benzene Derivatives
- 1,3-Bis(trifluoromethyl)benzene was metalated and carboxylated at position 2, subsequently converted into benzyl alcohol, demonstrating a pathway for functionalizing benzene derivatives (Dmowski & Piasecka-Maciejewska, 1998).
Synthesis of Perfluorostyrene
- The synthesis of perfluorostyrene begins with the Grignard reagent reaction with bromopentafluorobenzene, forming alcohols like 2,3,4,5,6-pentafluoro-α-(trifluoromethyl) benzyl alcohol, which can be converted into perfluorostyrene (Antonucci & Wall, 1963).
作用機序
Target of Action
It’s known that benzylic compounds often undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that the compound might interact with biological targets that can facilitate such reactions.
Mode of Action
The compound’s mode of action involves interactions at the benzylic position. It can undergo free radical reactions, nucleophilic substitution, and oxidation . The initiating step in a free radical reaction involves the loss of a bromo atom, leaving behind a radical that can interact with other molecules . In nucleophilic substitution reactions, the compound can react via an SN1 or SN2 pathway, depending on the nature of the benzylic halides .
Action Environment
The action of 4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by factors such as temperature, pH, and the presence of other reactive species . These factors can influence the compound’s efficacy and stability.
Safety and Hazards
4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol is toxic in contact with skin . It is harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . Personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. It should be used only under a chemical fume hood. It should not be breathed in or ingested .
特性
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRMRHIHIKXJGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

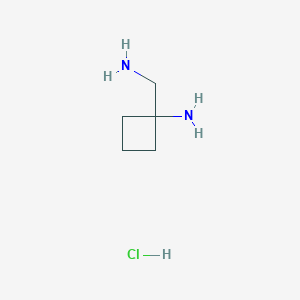


![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)
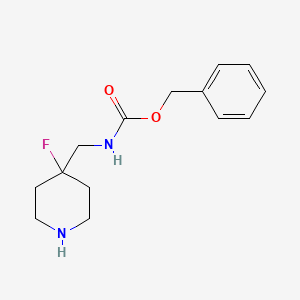

![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)
